molecular formula C17H12O3 B3059676 1-Hydroxy-4-phenylnaphthalene-2-carboxylic acid CAS No. 111385-41-2

1-Hydroxy-4-phenylnaphthalene-2-carboxylic acid

Cat. No.: B3059676
CAS No.: 111385-41-2
M. Wt: 264.27 g/mol
InChI Key: OUJLIZHYJOKRCC-UHFFFAOYSA-N
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Description

1-Hydroxy-4-phenylnaphthalene-2-carboxylic acid is a chemical compound belonging to the naphthalene carboxylic acid family. It is a white crystalline solid with the molecular formula C18H12O3. This compound has attracted attention in scientific research due to its potential biological activity and diverse applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxy-4-phenylnaphthalene-2-carboxylic acid can be synthesized through the condensation of 1-hydroxynaphthalene-2-carboxylic acid with appropriate substituted anilines using phosphorus trichloride in dry chlorobenzene under microwave conditions . This method yields a series of methoxylated and methylated N-aryl-1-hydroxynaphthalene-2-carboxanilides.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar condensation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-4-phenylnaphthalene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into corresponding alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

1-Hydroxy-4-phenylnaphthalene-2-carboxylic acid has diverse applications in scientific research, including:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound has shown potential biological activity, making it a candidate for studies on antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism by which 1-Hydroxy-4-phenylnaphthalene-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes such as DNA replication and protein synthesis. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

  • 1-Hydroxynaphthalene-2-carboxylic acid
  • 4-Phenylnaphthalene-2-carboxylic acid
  • Methoxylated and methylated N-aryl-1-hydroxynaphthalene-2-carboxanilides

Comparison: 1-Hydroxy-4-phenylnaphthalene-2-carboxylic acid is unique due to its specific structure, which combines a hydroxyl group, a phenyl group, and a carboxylic acid group on a naphthalene backbone. This unique structure contributes to its distinct chemical and biological properties, setting it apart from similar compounds .

Properties

IUPAC Name

1-hydroxy-4-phenylnaphthalene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O3/c18-16-13-9-5-4-8-12(13)14(10-15(16)17(19)20)11-6-2-1-3-7-11/h1-10,18H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUJLIZHYJOKRCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C3=CC=CC=C32)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40509108
Record name 1-Hydroxy-4-phenylnaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40509108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111385-41-2
Record name 1-Hydroxy-4-phenylnaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40509108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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